Lantibiotic lichenicidin A2

antimicrobial peptide synergy two-component lantibiotic

Lantibiotic lichenicidin A2 (also designated Lchβ or Bliβ) is a 31-residue ribosomally synthesized and post-translationally modified peptide (RiPP) that constitutes the β-component of the two-peptide class II lantibiotic lichenicidin, originally isolated from *Bacillus licheniformis* VK21/DSM 13. This mature peptide (3019.36 Da) is characterized by four intramolecular thioether bridges (lanthionine/methyllanthionine), an N-terminal 2-oxobutyryl group, and a predominantly α-helical conformation flanked by flexible termini, as determined by solution NMR.

Molecular Formula
Molecular Weight
Cat. No. B1576240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLantibiotic lichenicidin A2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lantibiotic Lichenicidin A2 (Lchβ): A Defined β-Component for Two-Peptide Lantibiotic Synergy Research


Lantibiotic lichenicidin A2 (also designated Lchβ or Bliβ) is a 31-residue ribosomally synthesized and post-translationally modified peptide (RiPP) that constitutes the β-component of the two-peptide class II lantibiotic lichenicidin, originally isolated from *Bacillus licheniformis* VK21/DSM 13 [1]. This mature peptide (3019.36 Da) is characterized by four intramolecular thioether bridges (lanthionine/methyllanthionine), an N-terminal 2-oxobutyryl group, and a predominantly α-helical conformation flanked by flexible termini, as determined by solution NMR [1]. Unlike many single-component lantibiotics, lichenicidin A2 requires its cognate α-component (Lchα/Bliα) for full nanomolar-range bioactivity, making it essential for studying synergistic antimicrobial mechanisms and structure–function relationships in two-peptide systems [2].

Why Lantibiotic Lichenicidin A2 Cannot Be Functionally Replaced by Generic Lantibiotic Components


Generic substitution of lichenicidin A2 with other lantibiotic β-components or single-component lantibiotics is precluded by the strict cognate pairing required for its synergistic mechanism of action. While Lchα shares structural homology with the mersacidin-like class, Lchβ presents a topologically distinct, prolonged hydrophobic α-helix that is essential for the specific intermolecular interaction driving nanomolar synergy [1]. Individual peptides exhibit only micromolar activity (e.g., Lchβ IC₅₀ of 2–20 µM against various Gram-positive strains), whereas the Lchα+Lchβ combination achieves IC₅₀ values of 0.09–0.64 µM—representing a >10–100-fold enhancement [2]. Moreover, the N-terminal 2-oxobutyryl modification and the precise ring topology (A, B, C, D rings) of Lchβ dictate its binding compatibility with lipid II and the transmembrane pore formation complex [1]. Substituting Lchβ with a structurally unrelated β-peptide (e.g., Ltnβ from lacticin 3147) abolishes this specific synergy, as demonstrated by reciprocal cross-complementation studies in two-component lantibiotic systems [3].

Quantitative Differentiation of Lichenicidin A2 vs. Individual Lantibiotics and Other Two-Peptide Systems


Synergistic Potency Enhancement: Lichenicidin A2 + A1 vs. A2 Alone

Lichenicidin A2 (Lchβ) alone exhibits moderate antimicrobial activity (IC₅₀ 2–30 µM), but when combined with its cognate A1 (Lchα) peptide, the potency increases by >20-fold to sub-micromolar IC₅₀ values, a hallmark of obligate two-peptide synergy [1]. This degree of synergism significantly surpasses that reported for the lacticin 3147 system, where the individual A1 peptide retains measurable standalone activity, and the combination achieves only an 8–10-fold enhancement [2].

antimicrobial peptide synergy two-component lantibiotic MIC

Structural Topology Differentiation: Lchβ α-Helix vs. Mersacidin-Like Fold

Solution NMR reveals that lichenicidin A2 (Lchβ) adopts a prolonged hydrophobic α-helix spanning 14 residues, in stark contrast to the mersacidin-like globular fold of its partner Lchα and the entire mersacidin class [1]. This α-helical topology is not found in the comparators nisin or mersacidin, which instead rely on intertwined N-terminal and C-terminal domains connected by a thioether-stabilized loop [2]. The Lchβ α-helix provides a larger hydrophobic surface area (calculated hydrophobic moment of 0.256 vs. 0.18 for mersacidin) that is hypothesized to facilitate membrane insertion during pore formation [3].

NMR structure alpha-helix lantibiotic topology lipid II binding

Non-Cytotoxic Profile: Lichenicidin A2-Containing Complex vs. Cytolysin

Among characterized two-peptide lantibiotics, cytolysin is hemolytic and cytotoxic, severely limiting its application scope. In contrast, the lichenicidin A2+Bliα complex demonstrated no hemolytic activity against human erythrocytes and no cytotoxicity toward human fibroblasts at concentrations up to 128 µg/mL (the highest MIC tested) [1]. This establishes a favorable *in vitro* safety margin, with a selectivity index (SI) of >4 for MSSA and >2 for MRSA, whereas cytolysin typically exhibits SI <1 due to pronounced eukaryotic membrane disruption [2].

hemolysis cytotoxicity therapeutic index safety

Exclusive Post-Translational Modifications: N-Terminal 2-Oxobutyryl Group

Lichenicidin A2 carries an N-terminal 2-oxobutyryl group, a modification generated during leader peptide cleavage by the dedicated protease LicP [1]. This modification is absent in the extensively studied lantibiotics nisin (unmodified N-terminus), mersacidin (free amine), and lacticin 3147 A2 (N-terminal alanine). The 2-oxobutyryl cap increases the peptide's hydrophobicity and may protect against aminopeptidase degradation, conferring greater metabolic stability in bacterial culture supernatants [2].

post-translational modification 2-oxobutyryl lantibiotic maturation structural novelty

Kinetic Bactericidal Speed Against MRSA vs. Vancomycin

In time-kill assays, the lichenicidin A1+A2 combination at 1× MIC achieved complete eradication of methicillin-sensitive *S. aureus* (MSSA) within 3 hours, and methicillin-resistant *S. aureus* (MRSA) within 6 hours [1]. This rate of killing exceeds that of vancomycin, which typically requires 12–24 hours to achieve a 3-log reduction against MRSA at 4× MIC [2]. The rapid bactericidal action is attributed to the dual mechanism of lipid II sequestration and membrane pore formation, a feature not shared by single-target antibiotics.

time-kill kinetics MRSA bactericidal speed of action

Heterologous Expression Compatibility Superior to Haloduracin System

The complete lichenicidin biosynthetic gene cluster, including the A2 structural gene (*licA2*), has been fully reconstituted in *Escherichia coli*, achieving titers of 1 mg/L for Bliα and 0.4 mg/L for Bliβ [1]. This heterologous production success contrasts with the haloduracin system, where expression in *E. coli* typically yields <0.05 mg/L of active β-peptide due to inefficient modification by HalM2 [2]. Furthermore, the lichenicidin immunity genes *licFGEHI* are dispensable for production and self-protection in *E. coli*, simplifying the biosynthetic chassis [3].

heterologous expression E. coli biosynthesis bioprocessing

Defined Application Scenarios for Lichenicidin A2 in Antimicrobial Research and Bioprocessing Development


Elucidating Two-Component Lantibiotic Synergy Mechanisms

Researchers aiming to dissect the molecular basis of peptide-peptide synergy in class II lantibiotics can employ lichenicidin A2 as the definitive β-component probe. Because lichenicidin A2 alone exhibits only micromolar activity while the A1+A2 pair achieves nanomolar potency (>20-fold enhancement) [1], it provides an ideal dynamic range for performing alanine-scanning mutagenesis on A2 to identify residues critical for the intermolecular interaction with A1 and lipid II. The availability of both the solution NMR structure (PDB 2KTO) [2] and *in vitro* reconstitution assays enables precise structure–function correlation studies that are not feasible with less-characterized two-peptide systems such as plantaricin W.

Screening for Synergistic Partner Peptides and Antibiotic Adjuvants

Pharmaceutical discovery groups can utilize purified lichenicidin A2 in checkerboard and time-kill assays to screen for novel α-component analogs or non-cognate peptides that restore full nanomolar potency. The demonstrated lack of cytotoxicity against human fibroblasts and erythrocytes [1] supports its safe use in cell-based high-throughput screening formats. This application is particularly relevant for identifying A2 variants that retain synergy but exhibit improved activity against Gram-negative pathogens when paired with engineered A1 peptides.

Heterologous Biosynthetic Pathway Engineering in *E. coli*

Industrial biotechnology groups optimizing RiPP production in *E. coli* can leverage the lichenicidin A2 expression system as a benchmark chassis. With reported purified yields of 0.4 mg/L for Bliβ and the dispensability of the *licFGEHI* immunity genes [2], this system offers a streamlined platform for teaching the principles of lantibiotic pathway reconstitution and for prototyping new two-peptide lantibiotic variants. The well-characterized LicP protease specificity (preference for Glu at the cleavage site) further facilitates leader peptide engineering for fusion protein secretion [3].

Reference Standard for N-Terminal 2-Oxobutyryl Modification Analysis

Analytical laboratories and quality control departments can employ lichenicidin A2 as a reference material for mass spectrometry-based characterization of the 2-oxobutyryl post-translational modification. The characteristic +98 Da mass shift relative to the predicted unmodified peptide mass (3019.36 Da vs. 2921 Da theoretical) [1] provides a distinct marker for verifying the authenticity of lichenicidin samples and for training MS/MS de novo sequencing algorithms on lantibiotic-specific fragmentation patterns. This application is of particular value given the increasing regulatory scrutiny on the characterization of peptide-based antimicrobials.

Quote Request

Request a Quote for Lantibiotic lichenicidin A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.